(1-Phenyl-1h-imidazol-2-yl)methanol
Overview
Description
(1-Phenyl-1h-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Corrosion Inhibition in Carbon Steel
(1-Phenyl-1h-imidazol-2-yl)methanol and its derivatives show significant potential in inhibiting the corrosion of 1020 carbon steel in acidic mediums. The molecule's efficiency in corrosion inhibition was determined through gravimetric experiments, potentiodynamic polarization, and electrochemical impedance assays, demonstrating considerable effectiveness (Costa et al., 2021).
2. Precursor in Synthesis of Carbonyl Compounds
This compound has been utilized in the synthesis of specific carbonyl compounds. By undergoing conversion through various chemical reactions, it serves as a building block for more complex molecular structures (Ohta et al., 1987).
3. Synthesis of Biomimetic Chelating Ligands
This compound derivatives have been prepared as potential precursors for the synthesis of biomimetic chelating ligands. These compounds offer a foundation for developing ligands that mimic biological molecules (Gaynor et al., 2023).
4. Structural and Complexation Studies
The compound has been a subject in structural studies and complexation stability constants. Its role in synthesizing new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has been explored to understand its structural properties and potential applications (Pařík & Chlupatý, 2014).
5. Fluorescent Probe Synthesis
The compound has been synthesized as a substrate for fluorescent determination of alkaline phosphatase (ALP) activity. This application signifies its potential in developing sensitive and specific probes for biomedical research (Lei et al., 2009).
6. Antimicrobial
and Antiviral ActivitiesResearch has shown that derivatives of this compound exhibit significant antimicrobial and antiviral properties. Various synthesized analogues of this compound have been tested against gram-positive, gram-negative bacteria, and fungal species, demonstrating considerable efficacy in combating these microorganisms (Sharma et al., 2009).
7. Inhibitor in Copper Corrosion
Chemically modified derivatives of this compound have been investigated for their role as inhibitors in copper corrosion, especially in acidic environments. Electrochemical studies and molecular approaches have been used to understand their effectiveness in protecting copper surfaces from corrosion (Costa et al., 2022).
8. Synthesis of Poly(amide-ether)s
This compound has been used in the synthesis of new poly(amide-ether)s with imidazole pendants. The resultant polymers, characterized by their solubility, thermal stability, and fluorescence emission properties, highlight the versatility of this compound in polymer science (Ghaemy et al., 2013).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including enzyme catalysis and signal transduction .
Properties
IUPAC Name |
(1-phenylimidazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYBODMXAVVCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972557 | |
Record name | (1-Phenyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5709-62-6 | |
Record name | NSC125683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Phenyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.